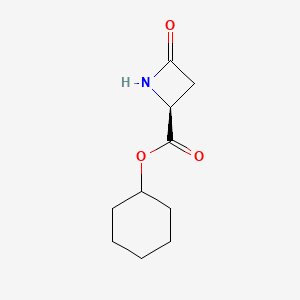![molecular formula C14H13N3O4 B14267054 2-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}ethan-1-ol CAS No. 163418-56-2](/img/no-structure.png)
2-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}ethan-1-ol is an organic compound characterized by the presence of a nitrophenyl group attached to a diazenyl group, which is further connected to a phenoxyethanol moiety. This compound is known for its vibrant color and is often used in dye and pigment industries due to its azo linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}ethan-1-ol typically involves a diazotization reaction followed by coupling with a phenol derivative. The process begins with the nitration of aniline to form 4-nitroaniline. This is followed by diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is then coupled with 2-phenoxyethanol under basic conditions to yield the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pH, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The azo linkage can be cleaved under reductive conditions to form the corresponding amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium dithionite or catalytic hydrogenation.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
2-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of dyes, pigments, and colorants
Mecanismo De Acción
The mechanism of action of 2-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}ethan-1-ol involves its interaction with molecular targets through its azo linkage. The compound can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The nitrophenyl group can also participate in electron transfer reactions, influencing the compound’s reactivity and interaction with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(E)-(4-Nitrophenyl)diazenyl]phenol
- 4-[(E)-(4-Nitrophenyl)diazenyl]-1-naphthalenamine
- 2-[(E)-(4-Nitrophenyl)diazenyl]aniline
Uniqueness
2-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}ethan-1-ol stands out due to its unique combination of a phenoxyethanol moiety with an azo linkage, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific dyeing characteristics and reactivity .
Propiedades
| 163418-56-2 | |
Fórmula molecular |
C14H13N3O4 |
Peso molecular |
287.27 g/mol |
Nombre IUPAC |
2-[4-[(4-nitrophenyl)diazenyl]phenoxy]ethanol |
InChI |
InChI=1S/C14H13N3O4/c18-9-10-21-14-7-3-12(4-8-14)16-15-11-1-5-13(6-2-11)17(19)20/h1-8,18H,9-10H2 |
Clave InChI |
RGPPJAGFEXPGIG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)OCCO)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R,4S,5R)-2-[6-[2-hydroxyethyl(methyl)amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14267011.png)

![1H-Isoindole-1,3(2H)-dione, 2-[2-(bromomethyl)-4-methoxyphenyl]-](/img/structure/B14267033.png)
![(2-Benzothiene-1,3-diyl)bis[tert-butyl(dimethyl)silane]](/img/structure/B14267036.png)

